p-Nitrophenyl N-acetylglycinate
CAS No.: 3304-61-8
Cat. No.: VC21538141
Molecular Formula: C10H10N2O5
Molecular Weight: 238,2 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 3304-61-8 |
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Molecular Formula | C10H10N2O5 |
Molecular Weight | 238,2 g/mole |
IUPAC Name | (4-nitrophenyl) 2-acetamidoacetate |
Standard InChI | InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) |
Standard InChI Key | HYJPMVGCQNBYPC-UHFFFAOYSA-N |
SMILES | CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Chemical Structure and Properties
p-Nitrophenyl N-acetylglycinate (also known as Ac-Gly-ONp) is characterized by its distinct chemical composition that incorporates both an acetylated glycine unit and a p-nitrophenyl leaving group. This combination creates a compound with special reactivity patterns that are exploited in various biochemical applications.
Molecular Identity and Basic Properties
The compound is defined by the following fundamental properties:
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₀N₂O₅ |
Molecular Weight | 238.199 g/mol |
CAS Number | 3304-61-8 |
Common Synonyms | Ac-Gly-ONp, p-Nitrophenyl N-acetylglycinate |
Physical State | Solid |
Storage Requirements | Freezer |
The molecular structure features an N-acetylglycine unit esterified with p-nitrophenol, creating a reactive ester linkage. The presence of the p-nitrophenyl group is particularly significant for its spectroscopic properties, as it produces an intensely yellow p-nitrophenol upon hydrolysis, enabling convenient colorimetric detection in enzyme assays .
Spectroscopic Characteristics
NMR spectroscopy has been employed to investigate the structural characteristics of p-Nitrophenyl N-acetylglycinate and related compounds. Studies have shown that the N-acetyl group influences the equilibrium between different tautomeric forms in related compounds, which has implications for understanding the reactivity of this molecule . When the compound undergoes hydrolysis, the released p-nitrophenol exhibits a characteristic absorbance at 410 nm with an extinction coefficient of approximately 15,548 M⁻¹cm⁻¹, making it a valuable tool for quantitative analysis .
Synthesis and Chemical Reactivity
The synthesis of p-Nitrophenyl N-acetylglycinate typically involves esterification reactions between N-acetylglycine and p-nitrophenol under specific conditions to form the reactive ester bond.
Chemical Reactivity
p-Nitrophenyl N-acetylglycinate demonstrates notable reactivity in several chemical transformations:
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It reacts with anions of active methylene compounds to produce N-acetyl-3-butanoyltetramic acid, a reaction that has been studied by NMR spectroscopy and X-ray crystallography to understand the influence of the N-acetyl group on tautomeric equilibria .
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The compound readily undergoes enzyme-catalyzed hydrolysis, releasing p-nitrophenol, which can be detected spectrophotometrically. This property makes it valuable for studying enzyme kinetics and mechanisms .
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The ester bond is susceptible to both chemical and enzymatic hydrolysis, with the rate of hydrolysis being influenced by various factors including pH, temperature, and the presence of specific enzymes.
Applications in Biochemical Research
p-Nitrophenyl N-acetylglycinate serves as an important tool in various biochemical research contexts, particularly in the study of enzyme mechanisms and substrate specificity.
Enzyme Kinetics and Mechanism Studies
The compound has been extensively used to investigate enzyme mechanisms, particularly for proteolytic enzymes such as α-chymotrypsin. Research has shown that p-Nitrophenyl N-acetylglycinate acts as a substrate for α-chymotrypsin, enabling studies of enzyme specificity and stereospecificity .
Researchers have employed this compound alongside other p-nitrophenyl esters of N-acetylated amino acids to explore the relationship between substrate structure and enzyme activity. These studies have revealed important insights into the three-locus model of enzyme active sites and the interrelationships between substrate specificity and stereospecificity .
The hydrolysis of p-nitrophenyl esters by enzymes releases the chromogenic p-nitrophenol, allowing for real-time monitoring of enzyme activity through simple spectrophotometric measurements. This property has made p-Nitrophenyl N-acetylglycinate and similar compounds invaluable tools in enzyme kinetics research .
Pharmaceutical and Drug Development Applications
In pharmaceutical research, p-Nitrophenyl N-acetylglycinate serves as a key intermediate in the synthesis of various bioactive compounds, particularly in developing anti-inflammatory and analgesic agents . The reactive ester functionality makes it a useful building block for constructing more complex molecules with potential therapeutic applications.
The compound's ability to act as a protective group in peptide synthesis further enhances its utility in pharmaceutical development, where control over reaction selectivity is crucial . Researchers can exploit the specific reactivity patterns of p-Nitrophenyl N-acetylglycinate to build peptides and peptide-like molecules with precise structural features.
Analytical Applications
Beyond its role in enzyme studies, p-Nitrophenyl N-acetylglycinate finds applications in analytical chemistry as a reagent in various techniques, including chromatography . The compound's distinctive spectroscopic properties make it useful for both qualitative and quantitative analysis.
The development of colorimetric assays based on p-nitrophenyl esters has enabled high-throughput screening methods that can be performed in microtiter well-plate formats. These assays have facilitated the study of numerous enzymes and have contributed to the identification and characterization of new enzyme variants .
Comparative Studies with Related Compounds
Understanding the properties and reactions of p-Nitrophenyl N-acetylglycinate in relation to similar compounds provides valuable context for its applications in research.
Relationship to Other p-Nitrophenyl Esters
p-Nitrophenyl N-acetylglycinate belongs to a broader family of p-nitrophenyl esters that share similar physical properties and reactivity patterns. Research has shown that these compounds can be used as substitutes for more expensive or less stable substrates in certain enzyme studies, providing new insights into enzyme mechanisms while offering practical advantages in terms of cost and availability .
In comparative studies with other p-nitrophenyl esters of N-acetylated amino acids, including those derived from tryptophan, phenylalanine, and leucine, researchers have observed important trends in enzyme specificity. These studies have demonstrated that as the size of the amino acid side chain increases, the rates of enzyme-catalyzed deacylation vary systematically, with L-series compounds deacylating progressively faster than the N-acetylglycyl-enzyme, and D-series compounds progressively more slowly .
"Inverse Substrates" and Related Compounds
Research on "inverse substrates" like p-amidinophenyl acetylglycinate, which features a cationic leaving group rather than the neutral p-nitrophenyl group found in p-Nitrophenyl N-acetylglycinate, has provided complementary insights into enzyme mechanisms. These inverse substrates have been particularly valuable for studying the catalytic mechanisms of trypsin .
The comparison between standard substrates like p-Nitrophenyl N-acetylglycinate and inverse substrates has revealed distinctive patterns of enzyme activation and inhibition that contribute to our understanding of enzyme catalysis. For example, compounds that inhibit the tryptic hydrolysis of p-nitrophenyl acetylglycinate may act as activators with p-amidinophenyl acetylglycinate, highlighting the complex nature of enzyme-substrate interactions .
Recent Developments and Future Perspectives
Recent advances in the application of p-nitrophenyl esters, including p-Nitrophenyl N-acetylglycinate, have opened new avenues for research in enzyme biology and biotechnology.
Expanded Applications in Enzyme Studies
The development of new assay methods based on p-nitrophenyl esters has facilitated broader studies of enzyme orthologs, enabling researchers to identify and characterize numerous new enzymes based on both bioinformatics criteria and experimental validation . These approaches have significantly expanded our understanding of enzyme diversity and function.
The application of p-nitrophenyl esters in studying enzymes like OleA has provided direct evidence for reaction mechanisms that were previously difficult to elucidate. For example, using 13C-labeled p-nitrophenyl esters has allowed researchers to determine the directionality of reactions like the Claisen condensation in specific enzyme systems .
Future Research Directions
The continued exploration of p-Nitrophenyl N-acetylglycinate and related compounds promises to yield further insights into enzyme mechanisms and to facilitate the development of new biotechnological applications. Potential areas for future research include:
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The development of new enzyme variants with enhanced specificity or catalytic efficiency using p-Nitrophenyl N-acetylglycinate as a probe substrate.
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The application of p-Nitrophenyl N-acetylglycinate in the synthesis of novel bioactive compounds with potential therapeutic applications.
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The exploration of structure-activity relationships through the systematic modification of p-Nitrophenyl N-acetylglycinate and related compounds.
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The development of new analytical methods based on the distinctive properties of p-nitrophenyl esters for detecting and quantifying specific analytes in complex mixtures.
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